REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3]([O-:5])=[O:4].[Ca+2].[OH:11][CH:12](CCSC)[C:13]([O-])=O.C(Cl)(=O)C>>[C:12]([O:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3]([OH:5])=[O:4])(=[O:11])[CH3:13] |f:0.1.2|
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)[O-])CCSC.[Ca+2].OC(C(=O)[O-])CCSC
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
The brown mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated to a syrup
|
Type
|
ADDITION
|
Details
|
treated with 150 ml acetone
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)CCSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 192.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |